Product packaging for Ethyl 3-bromo-6-methoxypicolinate(Cat. No.:CAS No. 1214377-88-4)

Ethyl 3-bromo-6-methoxypicolinate

Cat. No.: B3186241
CAS No.: 1214377-88-4
M. Wt: 260.08 g/mol
InChI Key: LKJGHDGUALTUPC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-methoxypicolinate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.98441 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B3186241 Ethyl 3-bromo-6-methoxypicolinate CAS No. 1214377-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-6(10)4-5-7(11-8)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJGHDGUALTUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673295
Record name Ethyl 3-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-88-4
Record name Ethyl 3-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Bromo 6 Methoxypicolinate

Established Synthetic Pathways

The most common and direct route to Ethyl 3-bromo-6-methoxypicolinate involves a two-step process: the synthesis of the picolinic acid precursor followed by esterification.

Preparation from Substituted Picolinic Acids

The synthesis of the key intermediate, 3-bromo-6-methoxypicolinic acid, can be accomplished through various methods, often starting from more readily available pyridine (B92270) derivatives. One common strategy involves the bromination of a suitable picolinic acid or a precursor thereof. For instance, the synthesis of the analogous 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the bromination of a 6-methylamino-2-methoxypyridine-3-carboxylate derivative as a late-stage step before hydrolysis to the carboxylic acid. nih.gov A similar strategy could be envisioned for the target molecule, starting from a 6-methoxypicolinic acid derivative.

Alternatively, the synthesis can proceed from a pre-brominated pyridine ring. For example, the preparation of 3-bromo-4-phenylisothiazole-5-carboxylic acid from the corresponding carboxamide highlights a method of introducing the carboxylic acid functionality onto a brominated heterocyclic core. mdpi.com

Esterification Protocols

Once the 3-bromo-6-methoxypicolinic acid is obtained, the final step is esterification to yield this compound. The Fischer-Speier esterification is a widely used and classical method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed, often by azeotropic distillation. masterorganicchemistry.com

A typical laboratory procedure for a similar esterification, the synthesis of ethyl picolinate (B1231196) from picolinic acid, involves refluxing the picolinic acid with concentrated sulfuric acid in anhydrous ethanol overnight. chemicalbook.com The workup procedure generally involves concentrating the reaction mixture, neutralizing the acid with a base like sodium carbonate, and extracting the ester with an organic solvent. chemicalbook.com

Another effective method for esterification involves the use of coupling reagents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been shown to be an efficient reagent for the esterification of carboxylic acids with alcohols in the presence of N-methylmorpholine. researchgate.net

Analogous Synthetic Approaches for Related Picolinates

The synthetic strategies employed for this compound are mirrored in the preparation of a wide array of other substituted picolinate esters. These analogous syntheses provide valuable insights into the versatility of these methods.

Synthesis of Ethyl Picolinate Analogs with Varied Substituents

The synthesis of ethyl picolinate analogs with different substituents on the pyridine ring often follows similar two-step sequences of functionalizing the ring and subsequent esterification. For example, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, while involving a different heterocyclic system, showcases the adaptation of reaction conditions for specific substrates. nih.gov The optimization of these reactions often involves screening different solvents and temperatures to maximize yields. nih.gov

The following table summarizes the synthesis of various substituted ethyl esters, highlighting the diversity of achievable structures.

ProductStarting Material(s)Reagents and ConditionsYield (%)Reference
Ethyl picolinatePicolinic acid, EthanolH₂SO₄, reflux85 chemicalbook.com
Ethyl 2-(oxazolin-2-yl)alkanoatesDiazo compound, AziridineDCE, 130 °C, microwave60-91 nih.gov
Ethyl canthinone-3-carboxylatesEthyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, Arylboronic acidPd catalyst, Cu catalystHigh researchgate.net
Ethyl 8-bromooctanoate8-bromooctanoic acid, EthanolNot specifiedNot specified google.com

Comparative Synthesis of Methyl Ester Derivatives

The synthesis of the corresponding methyl ester, Mthis compound, follows analogous pathways to the ethyl ester, with the primary difference being the use of methanol (B129727) instead of ethanol during the esterification step. General methods for the synthesis of methyl 6-substituted picolinates often start from readily available materials like 2-amino-n-methylpyridines. researchgate.net

A direct comparison between methyl and ethyl esters reveals subtle but important differences. The ethyl group is larger and has a higher molecular weight than the methyl group, which can sometimes influence reaction rates and the physical properties of the final product. google.com

The following table provides data on the synthesis of various methyl picolinate analogs.

ProductStarting Material(s)Reagents and ConditionsYield (%)Reference
Methyl picolinateBenzyl alcohol, MethanolPd catalyst, K₂CO₃, 60 °C83 chemicalbook.com
Methyl 6-substituted picolinates2-Amino-n-methylpyridinesVariousNot specified researchgate.net
Methyl 2,4-disubstituted 5-pyrimidinecarboxylates2-Dimethylaminomethylene-3-oxoalkanoates, Guanidine/AmidineNot specifiedHigh researchgate.net

Optimization Strategies in Synthesis

Optimizing the synthesis of this compound and its analogs is crucial for improving efficiency and yield. Key strategies include the careful selection of catalysts, reaction conditions, and purification methods.

For the esterification step, the choice of acid catalyst and its concentration can significantly impact the reaction rate and equilibrium position. While strong acids like sulfuric acid are effective, they can sometimes lead to side reactions. The use of milder catalysts or coupling reagents can offer better selectivity for sensitive substrates.

The removal of water in Fischer esterification is a critical optimization parameter. Using a Dean-Stark apparatus or adding a dehydrating agent can effectively shift the equilibrium towards the product side, thereby increasing the yield.

Solvent selection also plays a vital role. While the alcohol reactant often serves as the solvent in Fischer esterification, in other synthetic steps, the choice of an appropriate solvent can influence reaction rates and selectivity. For instance, in the synthesis of certain picolinate derivatives, solvents like N,N-dimethylformamide (DMF) have been shown to provide high regioselectivity. nih.gov

Finally, purification techniques are essential for obtaining the final product with high purity. Column chromatography is a common method used to separate the desired ester from any unreacted starting materials or byproducts. chemicalbook.com

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are paramount in the synthesis of this compound, particularly during the bromination step. The solvent not only facilitates the dissolution of reactants but also influences the reaction kinetics and the regioselectivity of the bromination. For the bromination of pyridine derivatives, a range of solvents can be employed, each with distinct effects on the reaction outcome.

Polar aprotic solvents, such as acetonitrile, are often utilized in halogenation reactions. They can stabilize charged intermediates and facilitate the reaction. sigmaaldrich.com In contrast, non-polar solvents may be used to control reactivity and minimize side reactions. The choice of solvent can also impact the solubility of the brominating agent and the starting material, thereby affecting the reaction rate.

Temperature control is equally critical. Bromination reactions are typically exothermic, and inadequate temperature management can lead to over-bromination or the formation of undesired byproducts. Lower temperatures are often favored to enhance selectivity and ensure the safe handling of reactive brominating agents. Conversely, in some cases, elevated temperatures may be required to achieve a reasonable reaction rate, necessitating a careful balance to optimize yield and purity.

The following table, based on analogous bromination reactions of aromatic compounds, illustrates the potential impact of solvent and temperature on the yield of a hypothetical bromination of a picolinate precursor.

Table 1: Illustrative Solvent and Temperature Effects on Bromination Yield

Solvent Temperature (°C) Hypothetical Yield (%)
Acetonitrile 0 85
Dichloromethane 0 82
Acetic Acid 25 78
Tetrahydrofuran (B95107) 0 75

Stoichiometric Ratio Influence on Yield and Purity

The stoichiometry of the reactants, particularly the ratio of the substrate to the brominating agent, is a key determinant of the yield and purity of this compound. In the bromination of picolinic acid derivatives, using a stoichiometric amount of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, is crucial to prevent the formation of di-brominated or other poly-halogenated impurities.

An excess of the brominating agent can lead to the introduction of a second bromine atom onto the pyridine ring, reducing the yield of the desired mono-bromo product and complicating the purification process. Conversely, an insufficient amount of the brominating agent will result in incomplete conversion of the starting material, which also necessitates challenging purification steps to separate the product from the unreacted precursor.

The esterification step, typically a Fischer esterification of 3-bromo-6-methoxypicolinic acid with ethanol, is an equilibrium-driven reaction. masterorganicchemistry.com To drive the equilibrium towards the formation of the ethyl ester, a large excess of ethanol is commonly used. masterorganicchemistry.com The use of an acid catalyst, such as sulfuric acid or tosic acid, is also standard practice to accelerate the reaction. masterorganicchemistry.com

The table below provides a hypothetical representation of how stoichiometric ratios in the bromination step could influence the yield and purity of the final product.

Table 2: Illustrative Influence of Brominating Agent Stoichiometry on Yield and Purity

Molar Ratio (Substrate:Brominating Agent) Hypothetical Yield (%) Hypothetical Purity (%)
1:0.9 80 90 (contains starting material)
1:1.05 92 98
1:1.2 88 90 (contains di-brominated product)
1:1.5 75 80 (contains significant di-brominated product)

Industrial-Scale Production Considerations

The transition from laboratory synthesis to industrial-scale production of this compound introduces a new set of challenges and considerations aimed at optimizing efficiency, safety, and cost-effectiveness.

Process Intensification for Bromination and Esterification

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch processes. For the synthesis of this compound, process intensification strategies can be applied to both the bromination and esterification steps.

For the bromination, using microreactors can offer superior control over reaction temperature and mixing, minimizing the formation of byproducts and enhancing safety, especially when handling hazardous reagents like bromine. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing thermal runaways.

In the case of esterification, reactive distillation is a prime example of process intensification. This technique combines the chemical reaction and the separation of products in a single unit. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversion and yield.

Continuous Flow Systems for Reaction Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, offering numerous advantages over traditional batch processing. rsc.org The synthesis of this compound is well-suited for a continuous flow setup.

In a continuous flow system, reactants are continuously pumped through a reactor where they mix and react. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and product quality. rsc.org The small reaction volumes at any given time significantly enhance safety, particularly for exothermic and potentially hazardous reactions like bromination. Furthermore, continuous flow systems can be easily automated and scaled up by running the process for longer durations or by using multiple reactors in parallel, providing a flexible and efficient manufacturing platform. The integration of in-line analytical techniques can also enable real-time monitoring and control of the reaction, ensuring optimal performance.

Reactivity and Transformational Chemistry of Ethyl 3 Bromo 6 Methoxypicolinate

Ester Group Modifications

Reduction to Corresponding Alcohols

The ethyl ester group of ethyl 3-bromo-6-methoxypicolinate can be reduced to the corresponding primary alcohol, (3-bromo-6-methoxypyridin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a versatile building block for further functionalization. The choice of reducing agent is critical to achieve the desired transformation without affecting the other functional groups present in the molecule, namely the bromo and methoxy (B1213986) substituents, and the pyridine (B92270) ring itself.

Commonly employed reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to alcohols. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. Given its high reactivity, LiAlH₄ is expected to efficiently reduce the ethyl ester of the title compound.

Sodium borohydride is a milder reducing agent and is generally less reactive towards esters compared to aldehydes and ketones. However, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvents. While less common for simple ester reduction, it could be a considered reagent under specific conditions, potentially offering greater selectivity if other reducible functional groups were present.

Catalytic hydrogenation is another method for the reduction of esters, although it often requires forcing conditions (high pressure and temperature) and a specific catalyst. This method might also lead to the hydrogenolysis of the carbon-bromine bond, making it a less ideal choice for this specific transformation.

A plausible reaction scheme for the reduction using lithium aluminum hydride is presented below:

Table 1: Plausible Reduction of this compound

ReactantReagentSolventProduct
This compound1. LiAlH₄ 2. H₂OTHF or Et₂O(3-bromo-6-methoxypyridin-2-yl)methanol

Note: This table represents a predicted reaction based on the general reactivity of similar functional groups. Specific experimental data for this compound was not found in the searched literature.

Reactions Involving the Pyridine Ring

The pyridine ring in this compound is substituted with an electron-donating methoxy group, a deactivating bromo group, and an electron-withdrawing ethyl carboxylate group. The positions of these substituents dictate the regioselectivity of further reactions on the ring.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy group at the 6-position can facilitate such reactions. The directing effects of the substituents must be considered to predict the most likely site of electrophilic attack.

Methoxy group (-OCH₃) at C6: This is a strong activating group and is ortho-, para-directing. In this case, it would direct incoming electrophiles to the 5-position (ortho) and the 3-position (para). The 3-position is already occupied by a bromine atom.

Bromo group (-Br) at C3: This is a deactivating group but is also ortho-, para-directing. It would direct incoming electrophiles to the 2- and 4-positions.

Ethyl carboxylate group (-COOEt) at C2: This is a deactivating group and is meta-directing, which would direct an incoming electrophile to the 4- and 6-positions. The 6-position is already occupied by the methoxy group.

Considering the combined effects, the 5-position is the most likely site for electrophilic attack. The strong activating and directing effect of the methoxy group to the 5-position would be the dominant influence. The deactivating nature of the bromo and ester groups would likely require relatively harsh reaction conditions for an EAS reaction to occur. For instance, in the electrophilic aromatic substitution of 2-methoxypyridine, substitution is known to occur at the 3- and 5-positions. brainly.combrainly.com

Table 2: Predicted Regioselectivity of Electrophilic Attack

PositionInfluence of -OCH₃ (C6)Influence of -Br (C3)Influence of -COOEt (C2)Overall Likelihood
C4 Neutralortho (activating)meta (deactivating)Possible
C5 ortho (activating)NeutralNeutralMost Likely

Note: This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles.

In this compound, the methoxy group at the 6-position is a potent DMG. wikipedia.orgclockss.org Therefore, treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature is expected to result in the regioselective deprotonation of the 5-position. researchgate.netresearchgate.netacs.org The ethyl ester group is generally not a strong directing group for ortho-metalation in the presence of a methoxy group.

The bromine at the 3-position could potentially undergo lithium-halogen exchange. However, directed ortho-metalation is often faster than lithium-halogen exchange, especially at low temperatures. Studies on the lithiation of 3-bromopyridine (B30812) have shown that it can be cleanly lithiated at low temperatures. princeton.eduresearchgate.net

The resulting 5-lithiated intermediate can then react with a variety of electrophiles to introduce a new substituent at this position with high regioselectivity.

Table 3: Potential Directed Metallation and Subsequent Electrophilic Quench

Reagent 1Reagent 2 (Electrophile)Predicted Product
n-BuLi or LDAI₂Ethyl 3-bromo-5-iodo-6-methoxypicolinate
n-BuLi or LDA(CH₃)₃SiClEthyl 3-bromo-6-methoxy-5-(trimethylsilyl)picolinate
n-BuLi or LDADMF, then H₃O⁺Ethyl 3-bromo-5-formyl-6-methoxypicolinate

Note: This table illustrates potential synthetic outcomes based on the principles of directed ortho-metalation applied to the target molecule.

Derivatization and Analog Development Based on the Ethyl 3 Bromo 6 Methoxypicolinate Scaffold

Design Principles for Substituted Picolinate (B1231196) Derivatives

The design of novel substituted picolinate derivatives is a process guided by established medicinal and materials chemistry principles. The goal is to create new molecules with enhanced or modified properties by altering the parent structure. Structure-guided de novo design is a common approach where substituents are chosen to optimize interactions with a biological target or to achieve specific electronic or physical properties. nih.gov

Key design principles include:

Isosteric and Bioisosteric Replacement: Replacing atoms or groups with others that have similar size, shape, and electronic characteristics to probe the importance of those features. For instance, the methoxy (B1213986) group (-OCH₃) could be replaced by an ethyl group (-CH₂CH₃) or a hydroxyl group (-OH).

Positional Isomerism: Moving existing substituents to different positions on the pyridine (B92270) ring can dramatically alter the molecule's geometry, electronic distribution, and reactivity. nih.gov This can influence how the molecule binds to a target or participates in a reaction.

Conformational Constraint: Introducing rings or other rigid features can lock the molecule into a specific conformation. For example, constraining a side chain by incorporating it into a new ring, such as a pyrazole, can lead to more potent and specific activity. nih.gov

Modulation of Physicochemical Properties: Substituents are chosen to adjust properties like lipophilicity (logP), solubility, and electronic character. The aim is often to tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological context or to modify its optical and electronic properties for materials science. nih.govresearchgate.net

Synthesis of Related Bromopicolinate Analogs

The synthesis of analogs based on the ethyl 3-bromo-6-methoxypicolinate scaffold relies on versatile and regioselective chemical reactions that allow for precise modifications.

Computational studies on related substituted picolinate systems have shown that altering the substitution pattern can stabilize or destabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap and, consequently, the molecule's optical and electronic properties. nih.gov For example, moving a substituent can lead to predictable shifts in absorption and emission spectra. nih.gov

Analog TypeExample Structure NameKey Difference from Parent CompoundPotential Impact
Positional IsomerEthyl 5-bromo-6-methoxypicolinateBromine at position 5 instead of 3Altered dipole moment, reactivity, and biological target binding
Positional IsomerEthyl 4-bromo-6-methoxypicolinateBromine at position 4 instead of 3Different steric hindrance around the nitrogen atom and ester group
Substituent VariationEthyl 3-chloro-6-methoxypicolinateChlorine atom instead of bromineModified reactivity due to different halogen leaving group ability
Substituent VariationEthyl 3-bromo-6-ethoxypicolinateEthoxy group instead of methoxyIncreased lipophilicity and altered steric profile

Halogen exchange reactions provide a direct method for converting the bromo-substituent on the picolinate ring into another halogen, such as iodo, chloro, or fluoro. These transformations are synthetically valuable as they allow for the late-stage modification of a molecule and can significantly alter its reactivity. frontiersin.org

The most common example is the Finkelstein reaction, where an alkyl or aryl bromide is treated with an iodide salt, typically sodium iodide (NaI), in a solvent like acetone. youtube.comorganicmystery.com This reaction is an equilibrium process, but it can be driven to completion by the precipitation of the less soluble sodium bromide (NaBr) in acetone. masterorganicchemistry.com

Reaction NameTypical ReagentsTransformation on ScaffoldChemical Implication
Finkelstein ReactionSodium Iodide (NaI) in Acetone-Br → -ICreates a more reactive C-I bond, as iodide is a better leaving group than bromide. Useful for subsequent nucleophilic substitution or cross-coupling reactions. frontiersin.org
Swarts ReactionMetal fluorides (e.g., AgF, SbF₃)-Br → -FIntroduces a fluorine atom, which can block metabolic pathways and alter electronic properties due to the high electronegativity of fluorine. The C-F bond is very strong. organicmystery.com

The primary chemical implication of converting the aryl bromide to an aryl iodide is the generation of a more reactive species for subsequent reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. frontiersin.org The carbon-iodine bond is weaker than the carbon-bromine bond, making oxidative addition to the palladium catalyst faster.

Influence of Substituent Effects on Reactivity and Stability

The nature and position of substituents on the picolinate ring dictate its chemical reactivity and stability through a combination of inductive and resonance effects.

In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial. Bromine is generally a better leaving group than chlorine. brainly.comreddit.com This difference in reactivity is explained by two main factors:

Basicity: A good leaving group is a weak base because it can stabilize the negative charge it acquires upon departure. masterorganicchemistry.comlibretexts.org Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). reddit.com This inherent stability makes bromide more willing to leave. brainly.com

Polarizability: Bromine is a larger atom than chlorine, with its electrons held less tightly by the nucleus. This makes the electron cloud of bromine more polarizable, meaning it can better accommodate the partial negative charge that develops in the transition state of a substitution reaction, thus lowering the activation energy. brainly.com

This trend is consistent for both Sₙ1 and Sₙ2 type reactions, where the rate-determining step involves the departure of the leaving group. libretexts.org

PropertyBromine (as leaving group Br⁻)Chlorine (as leaving group Cl⁻)Conclusion
Size/PolarizabilityLarger, more polarizableSmaller, less polarizableBromine better stabilizes the transition state. brainly.com
BasicityWeaker baseStronger baseBromide is a more stable leaving group. masterorganicchemistry.comlibretexts.org
Leaving Group AbilityBetterGood, but not as effective as bromineReactions involving bromine as a leaving group are generally faster. libretexts.org

The reactivity of the picolinate ring is modulated by the electronic properties of its substituents. Groups are broadly classified as either electron-donating (EDG) or electron-withdrawing (EWG). studypug.comyoutube.com

Electron-Donating Groups (EDGs): These groups increase the electron density of the ring, making it more nucleophilic. Examples include alkoxy (-OR) and amino (-NR₂) groups. studypug.com They are typically "activating" groups in electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack. quora.com Halogens (like -Br) and carbonyl-containing groups (like the ester in picolinate) are EWGs. saskoer.ca

In this compound, there is a competing interplay of effects:

The 3-bromo group is an EWG through induction due to its electronegativity. It can also weakly donate electron density through resonance, but the inductive effect is stronger, making it a deactivating group. youtube.com

The picolinate ester group is an EWG through both induction and resonance, pulling electron density from the ring.

The net effect is a complex electronic landscape. The presence of strong EWGs like the bromo and ester groups makes the pyridine ring electron-deficient, which can facilitate nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. quora.com The electron-donating methoxy group can modulate the regioselectivity and rate of such reactions. saskoer.ca

Mechanistic Investigations of Reactions Involving Ethyl 3 Bromo 6 Methoxypicolinate

Elucidation of Reaction Pathways and Intermediates

The reactivity of ethyl 3-bromo-6-methoxypicolinate is primarily dictated by the presence of the bromine atom at the 3-position and the methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring. These substituents influence the electron density of the aromatic ring and provide sites for various chemical transformations.

One of the key reaction pathways for this compound involves nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the bromine atom. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the bromine. The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring facilitates the formation of this intermediate by stabilizing the negative charge.

Another significant reaction pathway is its participation in cross-coupling reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound can be coupled with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-bromine bond of the picolinate (B1231196). This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.

The table below summarizes some of the key reaction pathways and the intermediates involved.

Reaction TypeKey ReagentsIntermediate(s)Product Type
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., alkoxide, amine)Meisenheimer ComplexSubstituted picolinate
Suzuki-Miyaura CouplingBoronic acid, Palladium catalyst, BaseOrganopalladium speciesAryl- or heteroaryl-substituted picolinate
Sonogashira CouplingTerminal alkyne, Palladium catalyst, Copper co-catalyst, BaseOrganopalladium and copper acetylide speciesAlkynyl-substituted picolinate
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseOrganopalladium speciesAmino-substituted picolinate

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative insights into the factors that influence the rate of a chemical reaction. For reactions involving this compound, kinetic analyses can help to elucidate the reaction mechanism and optimize reaction conditions for higher efficiency.

In the context of SNAr reactions, the rate is typically dependent on the concentration of both the this compound and the nucleophile. The rate law is often expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors, including the nature of the solvent, the temperature, and the strength of the nucleophile. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for these reactions as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

The following table presents hypothetical rate data for a Suzuki-Miyaura coupling reaction involving this compound to illustrate the effect of reactant concentrations on the initial reaction rate.

[this compound] (M)[Boronic Acid] (M)[Palladium Catalyst] (M)Initial Rate (M/s)
0.10.150.0011.2 x 10-5
0.20.150.0012.4 x 10-5
0.10.300.0011.2 x 10-5
0.10.150.0022.4 x 10-5

Note: This data is illustrative and intended to demonstrate kinetic principles.

Role of Catalysts and Reaction Conditions in Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in controlling the selectivity of reactions involving this compound. Selectivity, in this context, refers to the preferential formation of one product over other possible products.

In palladium-catalyzed cross-coupling reactions, the ligand attached to the palladium center is of paramount importance in determining both the reactivity and selectivity. Ligands can influence the steric and electronic properties of the catalyst, which in turn affects the rates of the individual steps in the catalytic cycle. For instance, bulky electron-rich phosphine (B1218219) ligands, such as those of the Buchwald or Josiphos families, are often effective in promoting the oxidative addition step and facilitating challenging coupling reactions.

The choice of base is also critical. The base is required to activate the boronic acid in Suzuki-Miyaura coupling and to neutralize the acid generated during the reaction. The strength and nature of the base (e.g., carbonate, phosphate, or alkoxide) can significantly impact the reaction rate and the formation of side products.

Temperature is another key parameter. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of decomposition products. Therefore, optimizing the temperature is crucial for achieving a high yield of the desired product.

The table below outlines the influence of various parameters on the selectivity of a generic cross-coupling reaction.

ParameterEffect on SelectivityRationale
Catalyst Ligand HighInfluences steric and electronic environment of the metal center, affecting which substrates can coordinate and react.
Base Moderate to HighAffects the rate of transmetalation and can influence the stability of the catalyst and reactants.
Solvent ModerateCan influence the solubility of reactants and the stability of intermediates.
Temperature ModerateCan affect the relative rates of competing reaction pathways.

Theoretical Frameworks for Predicting Reactivity

Computational chemistry provides a powerful theoretical framework for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly used method for these purposes. DFT calculations can be used to determine the electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals.

For example, by calculating the electrostatic potential map of this compound, one can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The regions with a positive electrostatic potential are likely to be electrophilic, while those with a negative potential are nucleophilic.

DFT can also be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the calculation of activation energies, which are directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, one can predict which pathway is more likely to occur.

The following table provides a summary of how theoretical methods can be applied to predict the reactivity of this compound.

Theoretical MethodApplicationPredicted Property
Density Functional Theory (DFT)Calculation of electronic structureElectron density, orbital energies, electrostatic potential
DFTModeling of reaction pathwaysGeometries and energies of reactants, transition states, and products
DFTCalculation of activation energiesReaction rates and selectivity
Molecular Dynamics (MD)Simulation of solvent effectsInfluence of solvent on reaction dynamics

By integrating experimental mechanistic studies with theoretical calculations, a comprehensive understanding of the reactivity of this compound can be achieved, paving the way for its more efficient and selective use in organic synthesis.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of ethyl 3-bromo-6-methoxypicolinate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring, the ethyl ester, and the methoxy (B1213986) group each produce distinct signals. The chemical shifts and coupling patterns of these signals provide valuable information about their chemical environment and proximity to one another. For instance, the two aromatic protons typically appear as distinct doublets, a result of their coupling to each other. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The three protons of the methoxy group are observed as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their electronic environments. Separate signals are observed for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the ethyl and methoxy substituents.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm (Typical Solvent: CDCl₃)
¹H Aromatic protons: ~7.0-8.0 (two doublets)
Methylene (-CH₂) of ethyl group: ~4.4 (quartet)
Methoxy (-OCH₃) protons: ~4.0 (singlet)
Methyl (-CH₃) of ethyl group: ~1.4 (triplet)
¹³C Carbonyl (C=O) of ester: ~164
Aromatic carbons: ~110-162
Methylene (-CH₂) of ethyl group: ~62
Methoxy (-OCH₃) carbon: ~54
Methyl (-CH₃) of ethyl group: ~14

Note: Exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of this compound. google.com In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. A key feature in the mass spectrum of this compound is the presence of a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br). For instance, a patent document reports a mass-to-charge ratio (m/z) of 262.0 for the [M+3H]+ ion. google.com

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the determination of the precise elemental composition of the molecule, further confirming its identity. Analysis of the fragmentation pattern, where the molecular ion breaks down into smaller, characteristic fragments, provides additional structural information that corroborates the proposed arrangement of atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. This technique measures the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies.

The IR spectrum of this compound will exhibit a number of characteristic absorption bands that act as a molecular fingerprint. A strong, sharp peak is typically observed in the range of 1720-1740 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group in the ester. The C-O bonds of the ester and the methoxy group give rise to absorptions in the 1000-1300 cm⁻¹ region. Stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic ethyl and methoxy groups are found at higher frequencies, typically above and below 3000 cm⁻¹, respectively. The presence of the pyridine ring is also indicated by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Ester Carbonyl C=O Stretch 1720 - 1740
Ester/Ether C-O Stretch 1000 - 1300
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both monitoring the synthesis of this compound and for its purification to a high degree of homogeneity.

Thin-layer chromatography (TLC) is a rapid and convenient method used to follow the progress of a chemical reaction. Small samples of the reaction mixture are spotted onto a TLC plate at various time points. As a solvent moves up the plate, the components of the mixture separate based on their differing affinities for the stationary phase (the plate coating) and the mobile phase (the solvent). This allows for a visual assessment of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Once the reaction is complete, column chromatography is the standard method for purifying the crude product. The principle is similar to TLC, but it is performed on a larger scale. The crude mixture is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents is then passed through the column, and the components of the mixture are separated based on their polarity. The different fractions are collected as they exit the column, and those containing the pure this compound are combined. The solvent is then evaporated to yield the purified compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
⁷⁹Br

Computational and Theoretical Studies on Ethyl 3 Bromo 6 Methoxypicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of a molecule. For Ethyl 3-bromo-6-methoxypicolinate, these calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

Electronic Effects of Substituents:

The pyridine (B92270) ring of this compound is decorated with three key functional groups that significantly influence its electronic properties: a bromo group at the 3-position, a methoxy (B1213986) group at the 6-position, and an ethyl carboxylate group at the 2-position.

Bromo Group (C3): The bromine atom is an electron-withdrawing group due to its high electronegativity, which inductively pulls electron density from the pyridine ring. This effect is most pronounced at the adjacent carbon atoms.

Methoxy Group (C6): The methoxy group, conversely, can act as an electron-donating group through resonance, where the oxygen's lone pair of electrons can be delocalized into the pyridine ring. However, it also has an inductive electron-withdrawing effect. The net effect on the ring's electron density depends on the balance of these opposing influences. Studies on methoxypyridines indicate that the alkoxy group can decrease the basicity of the pyridine nitrogen due to inductive effects. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In this compound, the HOMO is expected to be located primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester. The precise energies and distributions would be influenced by the interplay of the bromo, methoxy, and ester substituents. Computational studies on similar brominated pyridines have utilized DFT calculations to map these frontier orbitals and explain the reactive nature of the molecules. jocpr.com

Molecular Electrostatic Potential (MEP):

An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (electron-rich) are anticipated around the pyridine nitrogen and the oxygen atoms of the methoxy and ester groups, making them likely sites for electrophilic attack or coordination to metal ions. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Molecular Modeling for Conformational Analysis and Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure of a molecule and its preferred conformations. For this compound, the primary focus of conformational analysis would be the orientation of the ethyl ester group relative to the pyridine ring.

The rotation around the C2-C(O) bond and the C(O)-O bond will determine the spatial arrangement of the ester. The planarity of the picolinate (B1231196) system is a key factor, with the ester group's conformation being influenced by steric hindrance from the adjacent bromo group at the C3 position. It is likely that the carbonyl group of the ester will orient itself to minimize steric clash with the bulky bromine atom.

Molecular dynamics simulations could further elucidate the flexibility of the molecule and its interactions with solvent molecules or biological targets. researchgate.net Such simulations provide a dynamic picture of the molecule's behavior over time, which is crucial for understanding its function in various environments. nih.gov

Prediction of Chemical Behaviors and Mechanistic Insights

The electronic structure and conformational preferences determined through computational studies allow for predictions of the chemical behavior of this compound. The presence of multiple functional groups offers several potential reaction pathways.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromo and ester substituents, makes it susceptible to nucleophilic aromatic substitution, potentially at the positions activated by these groups.

Reactions at the Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid (3-bromo-6-methoxypicolinic acid) or transesterification in the presence of other alcohols.

Metal Coordination: The pyridine nitrogen and the carbonyl oxygen of the ester can act as coordination sites for metal ions, a property common to picolinate derivatives.

Computational methods can be used to model the transition states and reaction pathways for these potential transformations, providing valuable mechanistic insights. nih.gov Automated reaction path search methods, for instance, can systematically explore possible reactions and identify the most energetically favorable routes. nih.gov

Structure-Reactivity Relationship (SAR) Studies in Compound Design

This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. nih.gov In this context, understanding its structure-reactivity relationship (SAR) is crucial for designing novel compounds with desired biological activities.

SAR studies on substituted pyridines have shown that the nature and position of substituents have a significant impact on their biological effects. tandfonline.comresearchgate.net For example, in some series of compounds, electron-donating groups on the pyridine ring enhance potency, while in others, electron-withdrawing groups are beneficial. tandfonline.com The specific substitution pattern of this compound—with its combination of electron-withdrawing (bromo, ester) and potentially electron-donating (methoxy) groups—provides a unique scaffold for further chemical modification.

Computational modeling can play a key role in SAR by:

Predicting the properties of virtual analogues: By computationally modifying the substituents on the pyridine ring, researchers can predict how these changes will affect the molecule's electronic properties, shape, and potential interactions with a biological target.

Guiding synthetic efforts: These predictions can help prioritize which new derivatives are most likely to have improved activity, thus saving time and resources in the laboratory.

The data presented in the table below, while not directly from studies on this compound, is derived from computational studies on related substituted pyridines and illustrates the type of information that can be obtained through such analyses.

Compound/FragmentComputational MethodKey FindingReference
2-bromo-3-hydroxy-6-methyl pyridineDFT (B3LYP/6-311G(d,p))Calculation of bond lengths, bond angles, and vibrational frequencies. HOMO-LUMO and MEP surfaces were plotted to explain reactive nature. jocpr.com
2,6-bis(bromo-methyl)pyridineDFT (B3LYP/6-311g(d,p))Optimized geometry and calculated infrared wavenumbers. researchgate.net
2-methoxypyridineDFT (B3LYP/6-31G*)The methoxy group mitigates the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects. nih.gov
Pyridine-Borane ComplexDFT (M06-2X/aVTZ)Analysis of charge transfer and its effect on vibrational modes upon dative bond formation. acs.org

This synthesized information underscores the power of computational chemistry to provide a detailed, albeit predictive, understanding of the chemical and physical properties of molecules like this compound, even in the absence of direct experimental data on the compound itself.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-6-methoxypicolinate, and how can reaction conditions be optimized?

this compound is typically synthesized via sequential functionalization of the pyridine ring. A common approach involves:

  • Step 1 : Methoxylation at the 6-position using a nucleophilic substitution reaction with a methoxide source (e.g., NaOMe/MeOH).
  • Step 2 : Bromination at the 3-position via electrophilic aromatic substitution (e.g., NBS or Br₂ in the presence of a Lewis acid catalyst).
  • Step 3 : Esterification of the carboxyl group using ethanol under acidic or basic conditions. Optimization strategies :
  • Control reaction temperature (e.g., 0–5°C for bromination to minimize side reactions).
  • Use anhydrous solvents (e.g., DMF or THF) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR :
  • Aromatic protons at δ 7.5–8.5 ppm (pyridine ring).
  • Methoxy group (-OCH₃) singlet at δ ~3.9 ppm; ester (-COOEt) signals at δ 1.3–1.4 ppm (CH₃) and δ 4.3–4.4 ppm (CH₂).
    • Mass Spectrometry (MS) :
  • Molecular ion peak [M+H]⁺ at m/z 274.0 (C₉H₁₀BrNO₃).
  • Fragmentation patterns indicating loss of COOEt (44 Da) or Br (80 Da).
    • Infrared (IR) Spectroscopy :
  • Ester carbonyl stretch at ~1700 cm⁻¹; C-Br stretch at ~550 cm⁻¹.
    Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste. Refer to SDS sheets for toxicity data and emergency procedures .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity or electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers HOMO energy, directing substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl acetate or THF) to optimize reaction media.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for medicinal chemistry applications. Validate computational results with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for derivatives of this compound?

  • Multi-technique Validation : Combine NMR, X-ray (SHELXL refinement), and HRMS to cross-check structural assignments.
  • Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility causing spectral discrepancies.
  • Crystallographic Twinning : Use SHELXD/SHELXE for high-resolution data to resolve crystal packing ambiguities .

Q. What mechanistic insights exist for bromine substitution reactions involving this compound under varying catalytic conditions?

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids, proceeding via oxidative addition (Pd⁰ → Pd²⁺) and transmetallation.
  • SNAr (Nucleophilic Aromatic Substitution) : Electron-withdrawing groups (e.g., ester, methoxy) activate the pyridine ring for substitution. Kinetic studies (e.g., Eyring analysis) reveal solvent polarity’s role in transition-state stabilization.
  • Radical Pathways : Under UV light, Br substitution may involve radical intermediates, detectable via EPR spectroscopy .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures systematically.
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and crystallographic CIFs for peer review.
  • Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and animal/human testing prohibitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.